molecular formula C11H14BrNO B15057346 2-(5-Bromopyridin-2-yl)cyclohexanol CAS No. 1420794-03-1

2-(5-Bromopyridin-2-yl)cyclohexanol

Cat. No.: B15057346
CAS No.: 1420794-03-1
M. Wt: 256.14 g/mol
InChI Key: YXHSQLCVKVAUOR-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)cyclohexanol is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound features a cyclohexanol moiety substituted with a 5-bromopyridin-2-yl group, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

The synthesis of 2-(5-Bromopyridin-2-yl)cyclohexanol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

2-(5-Bromopyridin-2-yl)cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Scientific Research Applications

2-(5-Bromopyridin-2-yl)cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can participate in various binding interactions with enzymes and receptors, while the cyclohexanol moiety can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar compounds to 2-(5-Bromopyridin-2-yl)cyclohexanol include:

    2-(5-Bromopyridin-2-yl)ethanol: This compound has a similar structure but with an ethanol moiety instead of cyclohexanol.

    2-(5-Bromopyridin-2-yl)phenol: This compound features a phenol group instead of cyclohexanol.

    2-(5-Bromopyridin-2-yl)cyclopentanol: This compound has a cyclopentanol moiety instead of cyclohexanol.

These compounds share similar chemical properties but differ in their physical properties and reactivity due to the different substituents on the pyridinyl group.

Properties

CAS No.

1420794-03-1

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C11H14BrNO/c12-8-5-6-10(13-7-8)9-3-1-2-4-11(9)14/h5-7,9,11,14H,1-4H2

InChI Key

YXHSQLCVKVAUOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=NC=C(C=C2)Br)O

Origin of Product

United States

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